tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate
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Overview
Description
tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole with a suitable carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the triazole compound, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s triazole ring is a common motif in pharmaceuticals. It is explored for its potential to inhibit enzymes or receptors involved in various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
- 1-Bromoacetyl-3,3-dinitroazetidine
Comparison:
- tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity.
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate contains a pyrrolo[2,3-b]pyridine ring, which may confer different biological properties.
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine and 1-Bromoacetyl-3,3-dinitroazetidine are azetidine derivatives with distinct structural features and potential applications in anticancer research .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,2,4-triazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)11-5-9-6(4-12)10-11/h5,12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAGEPQVWDMJHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC(=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134458 |
Source
|
Record name | 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-21-8 |
Source
|
Record name | 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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